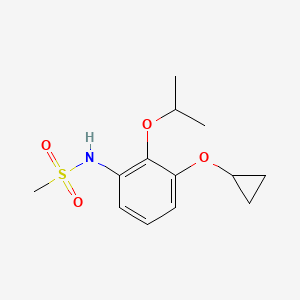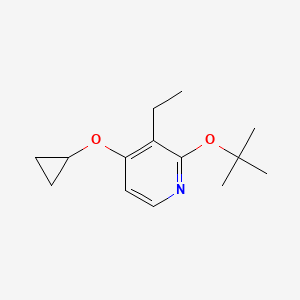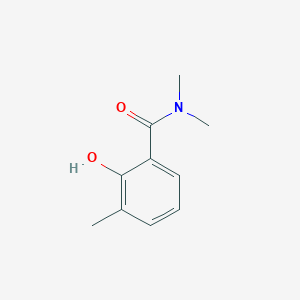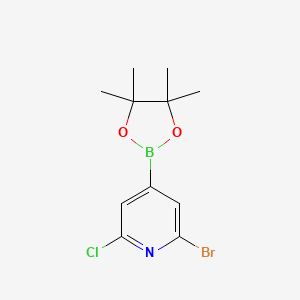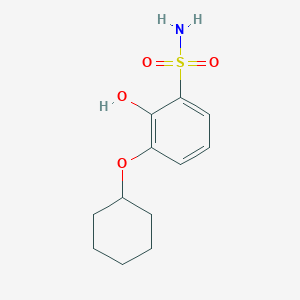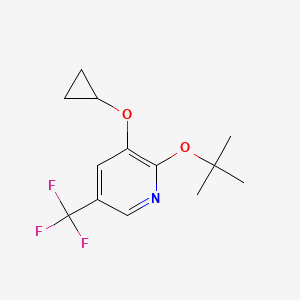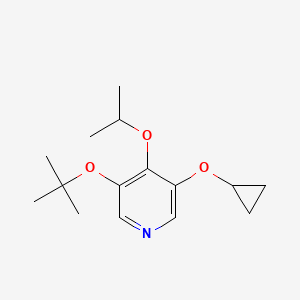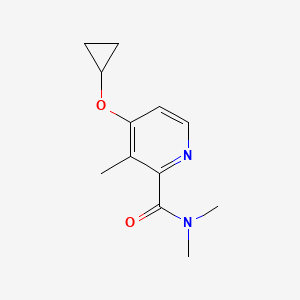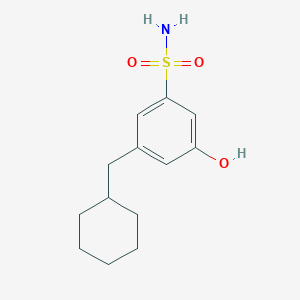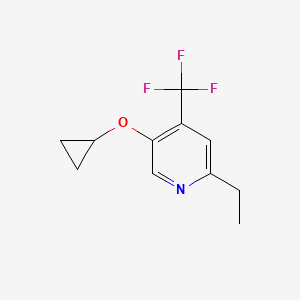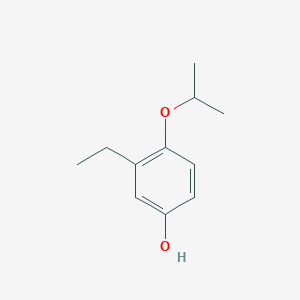
3-Ethyl-4-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound characterized by an ethyl group at the third position and an isopropoxy group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isopropoxyphenol typically involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection. One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protect the hydroxyl group of p-methyl phenol.
Bromine Substitution: Introduce a bromine atom to the protected phenol.
Etherification: React the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Remove the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, and aim to achieve high yields under mild reaction conditions. The process typically includes the same steps as the synthetic route but optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Ethyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-isopropoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.
Analgesic Properties: It may interact with opioid receptors to provide pain relief.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-isopropylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropoxyphenol: Lacks the ethyl group at the third position.
3-Ethylphenol: Lacks the isopropoxy group at the fourth position
Uniqueness
3-Ethyl-4-isopropoxyphenol is unique due to the presence of both an ethyl group and an isopropoxy group on the phenolic ring. This combination of substituents imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-ethyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
Clé InChI |
FSFHEDJOHNYHGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


